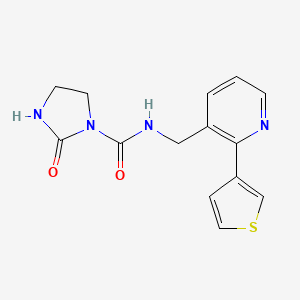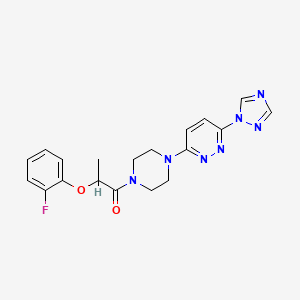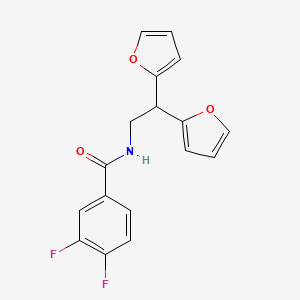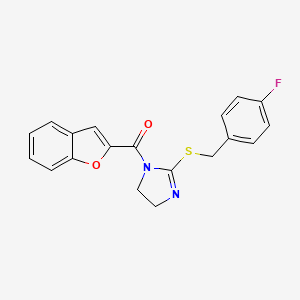![molecular formula C15H21NO4S2 B2991091 8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351650-67-3](/img/structure/B2991091.png)
8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a sulfonyl group, and a spiro[4.5]decane ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of spirotetramat, a related compound, involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring a spiro[4.5]decane ring system, a sulfonyl group, a methoxy group, and a methyl group . The compound contains a total of 45 bonds, including 24 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic ethers, 1 aromatic ether, and 1 sulfonamide .Aplicaciones Científicas De Investigación
Receptor Selectivity and Binding Affinity
One notable application of derivatives related to this compound involves its binding affinity and selectivity towards certain receptor subtypes. For instance, BMY 7378, a structurally related compound, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This specificity is significant in pharmacological research, providing a tool for dissecting the roles of different adrenoceptor subtypes in physiological and pathological processes (Goetz et al., 1995).
Synthetic Chemistry and Molecular Design
The compound's framework also serves as a basis for synthetic chemistry exploration, particularly in the synthesis of spirocyclic structures. Studies detailing methods to synthesize related spirocyclic compounds highlight the versatility of these molecular frameworks in chemical synthesis. For example, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane demonstrates the intricate steps involved in creating such complex molecules, which could have implications for designing novel compounds with specific biological activities (Mai et al., 2010).
Material Science and Polymer Chemistry
Additionally, derivatives of this compound find applications in material science and polymer chemistry. The synthesis and characterization of side-chain liquid crystal copolymers containing sulfonic acid groups, for example, underscore the potential of using such spirocyclic structures in developing new materials with unique properties. These materials could have applications in various fields, including electronics, optics, and biotechnology (Martinez-Felipe et al., 2012).
Supramolecular Chemistry
The structural motif of 8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane and its derivatives also play a role in supramolecular chemistry. Research into the crystal structures and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, for example, provides insights into how such compounds can be used to engineer novel crystalline materials with potential applications in catalysis, drug delivery, and the design of nanoscale devices (Graus et al., 2010).
Propiedades
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-12-11-13(3-4-14(12)19-2)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPOGNWDNHSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)


![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)





![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)


![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)
